REACTION_CXSMILES
|
[NH2:1][NH2:2].[F:3][C:4]([F:10])([F:9])[CH2:5][N:6]=[C:7]=[S:8]>CCO>[F:3][C:4]([F:10])([F:9])[CH2:5][NH:6][C:7]([NH:1][NH2:2])=[S:8]
|
Name
|
|
Quantity
|
0.634 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
FC(CN=C=S)(F)F
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CNC(=S)NN)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |